molecular formula C17H17FN2O2 B5837192 phenyl 4-(4-fluorophenyl)-1-piperazinecarboxylate

phenyl 4-(4-fluorophenyl)-1-piperazinecarboxylate

Cat. No.: B5837192
M. Wt: 300.33 g/mol
InChI Key: CGFRACLQUODPPS-UHFFFAOYSA-N
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Description

Phenyl 4-(4-fluorophenyl)-1-piperazinecarboxylate, commonly known as pFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. pFPP belongs to the class of piperazine derivatives and has been found to possess a wide range of biological activities, including antidepressant, anxiolytic, and antipsychotic effects. In

Scientific Research Applications

PFPP has been extensively studied for its potential applications in pharmacology and medicinal chemistry. It has been found to possess antidepressant, anxiolytic, and antipsychotic effects, making it a promising candidate for the treatment of various mental disorders. In addition, pFPP has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of pFPP is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. This dual action on the serotonin system is thought to be responsible for its antidepressant and anxiolytic effects. In addition, pFPP has also been found to modulate the activity of other neurotransmitters such as dopamine and norepinephrine, which may contribute to its antipsychotic effects.
Biochemical and physiological effects:
pFPP has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and other neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic effects. In addition, pFPP has also been found to modulate the activity of various ion channels and receptors, which may contribute to its antipsychotic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using pFPP in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used to study various aspects of pharmacology and medicinal chemistry. However, one of the limitations of using pFPP is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for the study of pFPP. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of the potential use of pFPP in the treatment of other mental disorders such as bipolar disorder and schizophrenia. In addition, there is also potential for the use of pFPP as a diagnostic tool for other neurodegenerative disorders such as Parkinson's disease and Huntington's disease.
Conclusion:
In conclusion, pFPP is a promising compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. Its wide range of biological activities, including antidepressant, anxiolytic, and antipsychotic effects, make it a versatile compound that can be used to study various aspects of mental health. Further research is needed to fully understand the mechanism of action of pFPP and its potential applications in the treatment of various mental disorders.

Synthesis Methods

The synthesis of pFPP involves the reaction of 4-fluoroaniline with ethyl 4-chloro-4-oxobutanoate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with piperazine in the presence of triethylamine. The yield of pFPP obtained using this method is around 50%.

Properties

IUPAC Name

phenyl 4-(4-fluorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c18-14-6-8-15(9-7-14)19-10-12-20(13-11-19)17(21)22-16-4-2-1-3-5-16/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFRACLQUODPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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